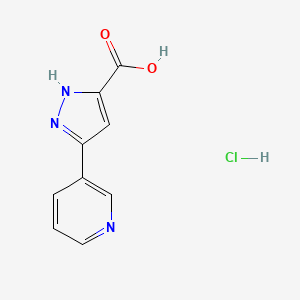

5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride

Descripción general

Descripción

5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H7N3O2•HCl and a molecular weight of 225.63 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Métodos De Preparación

The synthesis of 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride typically involves the condensation of pyridine-3-carboxylic acid with hydrazine, followed by cyclization and subsequent hydrochloride salt formation . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and reagents like acetyl chloride or benzyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Therapeutic Applications

1.1 Cannabinoid Receptor Modulation

Research indicates that compounds derived from pyrazole structures, including 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride, exhibit significant activity at cannabinoid receptors (CB1 and CB2). A study highlighted its potential as a partial agonist for these receptors, suggesting applications in treating conditions such as neuropathic pain and inflammation. The compound demonstrated a higher plasma biodistribution compared to brain concentration, indicating a potential for peripheral selectivity in therapeutic applications .

1.2 Anticancer Properties

The pyrazole moiety is known for its anticancer properties. Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis. The hydrochloride derivative has been noted for its potential efficacy against various cancer types, making it a candidate for further development in cancer therapy .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved in its mechanism of action depend on the specific biological context and target.

Comparación Con Compuestos Similares

5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride can be compared with other similar compounds, such as:

5-(Pyridin-4-yl)-1H-pyrazole-3-carboxylic acid hydrochloride: This compound has a similar structure but with a different position of the pyridine ring, which may result in different chemical and biological properties.

Quinolinyl-pyrazoles: These compounds have a quinoline ring fused to the pyrazole ring, leading to distinct pharmacological activities.

The uniqueness of this compound lies in its specific structural features and the resulting chemical reactivity and biological activity.

Actividad Biológica

5-(Pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride (CAS No. 1093636-79-3) is a compound of interest in biochemical research due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of the Compound

- Molecular Formula : C9H8ClN3O2

- Molecular Weight : 225.63 g/mol

- Chemical Structure : Characterized by a pyrazole ring substituted with a pyridine moiety.

This compound exhibits significant interactions with various biological molecules, influencing several cellular processes:

Enzyme Interactions

The compound has been shown to interact with enzymes involved in metabolic pathways. It can act as both an inhibitor and an activator, depending on the specific enzyme targeted. Notable interactions include:

| Enzyme | Effect | Reference |

|---|---|---|

| Cyclin-dependent kinase 2 (CDK2) | Inhibition | |

| Receptor tyrosine kinases (RTKs) | Inhibition |

Cellular Effects

The effects of this compound vary based on cell type and concentration:

- Cell Signaling : Alters pathways that regulate cell growth and apoptosis.

- Gene Expression : Influences transcription factors leading to changes in gene expression profiles.

Case Study: Cancer Cell Lines

Research indicates that this compound exhibits cytotoxicity against various cancer cell lines, including:

| Cell Line | IC50 Value (μM) | Effect Observed |

|---|---|---|

| MDA-MB-231 (Breast) | 12.5 | Induction of apoptosis |

| HepG2 (Liver) | 10.0 | Growth inhibition |

| A549 (Lung) | 15.0 | Cell cycle arrest |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Binding Interactions : The compound binds to active sites on target enzymes, inhibiting their activity.

- Signal Transduction Modulation : It modulates pathways related to cell survival and proliferation.

- Apoptotic Pathways Activation : Induces programmed cell death through mitochondrial pathways.

Pharmacokinetics and Dosage Effects

Pharmacokinetic studies reveal that the absorption and distribution of the compound are influenced by its chemical structure. Dosage effects have been observed in animal models, indicating that higher doses lead to more pronounced biological activities.

Dosage Response Table

| Dosage (mg/kg) | Observed Effect |

|---|---|

| 5 | Minimal effect on cellular metabolism |

| 10 | Moderate induction of apoptotic markers |

| 20 | Significant decrease in tumor size |

Research Applications

The versatile nature of this compound makes it valuable in several fields:

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent in treating cancers and inflammatory diseases due to its enzyme inhibition properties.

Industrial Applications

It serves as an intermediate for synthesizing more complex organic compounds and has applications in drug development.

Propiedades

IUPAC Name |

3-pyridin-3-yl-1H-pyrazole-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2.ClH/c13-9(14)8-4-7(11-12-8)6-2-1-3-10-5-6;/h1-5H,(H,11,12)(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWIQXXBPFUAVED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NNC(=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589276 | |

| Record name | 3-(Pyridin-3-yl)-1H-pyrazole-5-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093636-79-3 | |

| Record name | 3-(Pyridin-3-yl)-1H-pyrazole-5-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-Pyridinyl)-1H-pyrazole-5-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.